molecular formula C8H6Cl2N4OS B2746761 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol CAS No. 400085-60-1

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol

Cat. No.: B2746761
CAS No.: 400085-60-1
M. Wt: 277.12
InChI Key: JVGGSGDEZDQKRV-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is a synthetic organic compound characterized by its unique structure, which includes a dichloromethoxyphenyl group and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol typically involves the reaction of 2,4-dichloro-5-methoxyaniline with sodium azide under acidic conditions to form the corresponding azide This intermediate is then subjected to cyclization to form the tetraazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methoxyphenyl methanesulfonate
  • 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile

Uniqueness

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is unique due to its tetraazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4OS/c1-15-7-3-6(4(9)2-5(7)10)14-8(16)11-12-13-14/h2-3H,1H3,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGGSGDEZDQKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=S)N=NN2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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